molecular formula C13H11NO2 B3337755 3,4-Dihydro-1,9(2H,10H)-acridinedione CAS No. 80061-31-0

3,4-Dihydro-1,9(2H,10H)-acridinedione

Cat. No.: B3337755
CAS No.: 80061-31-0
M. Wt: 213.23 g/mol
InChI Key: YGMIHUBFTQHKJX-UHFFFAOYSA-N
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Description

3,4-Dihydro-1,9(2H,10H)-acridinedione is a chemical compound belonging to the acridinedione family This compound is characterized by its unique structure, which includes a dihydroacridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1,9(2H,10H)-acridinedione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of aniline derivatives with cyclic ketones in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydro-1,9(2H,10H)-acridinedione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted acridinediones and their derivatives, which can exhibit different chemical and physical properties.

Scientific Research Applications

3,4-Dihydro-1,9(2H,10H)-acridinedione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antioxidant agent.

    Medicine: Research has indicated its potential use in developing antimalarial drugs and other therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dihydro-1,9(2H,10H)-acridinedione involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antimalarial activity is attributed to its ability to disrupt the parasite’s metabolic pathways, leading to its death . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

  • 7-Chloro-3-substituted-3,4-dihydro-1,9(2H,10H)-acridinediones
  • 10-Hydroxyacridinedioneimines
  • 1-Imino derivatives of acridinediones

Uniqueness: 3,4-Dihydro-1,9(2H,10H)-acridinedione stands out due to its versatile chemical reactivity and broad range of applications. Its unique structure allows for various modifications, making it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2,3,4,10-tetrahydroacridine-1,9-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-11-7-3-6-10-12(11)13(16)8-4-1-2-5-9(8)14-10/h1-2,4-5H,3,6-7H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMIHUBFTQHKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=O)C3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873083
Record name 3,4-Dihydro-1,9(2H,10H)-acridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80061-31-0
Record name 3,4-Dihydro-1,9(2H,10H)-acridinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-DIHYDRO-1,9(2H,10H)-ACRIDINEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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